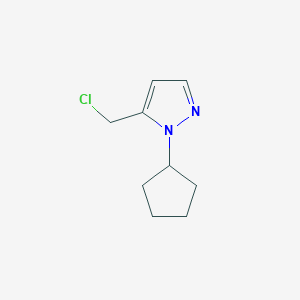

5-(Chloromethyl)-1-cyclopentyl-1H-pyrazole

Description

Historical Development of Pyrazole (B372694) Synthesis and Research

The journey of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first introduced by German chemist Ludwig Knorr in 1883. google.comnih.gov This was soon followed by the first synthesis of the pyrazole ring by German chemist Hans von Pechmann in 1898, who utilized acetylene (B1199291) and diazomethane. nih.gov A significant breakthrough in pyrazole synthesis was the Knorr pyrazole synthesis, also developed by Ludwig Knorr in 1883, which involves the condensation of 1,3-dicarbonyl compounds with hydrazines. mdpi.comgoogle.commdpi.comnih.govnih.gov This method remains a fundamental approach for creating substituted pyrazoles. nih.gov Another classical method is the reaction of α,β-unsaturated aldehydes with hydrazine (B178648), followed by dehydrogenation. nih.gov The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds, highlighting the compound's presence in nature. google.comnih.gov

The historical development of pyrazole synthesis is marked by the continuous search for more efficient and regioselective methods. Key approaches that have been refined over the years include:

Cyclocondensation Reactions: The reaction between a hydrazine and a molecule with two electrophilic centers, such as 1,3-diketones, is a primary and straightforward method. google.com

[3+2] Cycloaddition Reactions: This involves the reaction of a 1,3-dipole, like a diazo compound or nitrilimine, with a dipolarophile, such as an alkyne. google.comuni.lu

Multicomponent Reactions: More recent strategies focus on one-pot reactions involving three or more reactants to build the pyrazole core with significant molecular complexity in a single step. google.com

These synthetic advancements have been crucial in expanding the library of pyrazole derivatives available for research and application.

Importance of the Pyrazole Heterocyclic Scaffold in Chemical Science

The pyrazole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with various biological targets, leading to a wide range of pharmacological activities. nih.govnih.govchemimpex.com Its unique structure, featuring both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen), allows for diverse binding interactions with biological macromolecules. bldpharm.combldpharm.com

The significance of the pyrazole scaffold is evident in its presence in numerous commercially successful products across different sectors:

Pharmaceuticals: Pyrazole derivatives are core components of many drugs, exhibiting anti-inflammatory, analgesic, anticancer, antimicrobial, antiviral, and anticonvulsant properties. google.comnih.govresearchgate.netnih.gov Notable examples include the anti-inflammatory drug Celecoxib, the erectile dysfunction treatment Sildenafil, and the anti-anxiety agent CDPPB. nih.govnih.govnih.gov

Agrochemicals: In agriculture, pyrazole-containing compounds are used as effective herbicides, fungicides, and insecticides. nih.govgoogle.com

Material Science: The pyrazole structure is also utilized in the development of dyes, fluorescent compounds, and other functional materials.

The versatility of the pyrazole ring allows for structural modifications at multiple positions, enabling chemists to fine-tune the electronic and steric properties of the molecule to optimize its function for a specific application. bldpharm.com

Overview of Current Academic Research Trends in Pyrazole Derivatives

Contemporary research in pyrazole chemistry is vibrant and multifaceted, driven by the continuous demand for novel compounds with enhanced properties. Several key trends are shaping the direction of current academic investigations:

Development of Novel Synthetic Methodologies: There is a strong focus on creating more efficient, sustainable, and regioselective synthetic routes. This includes the use of green chemistry principles, such as microwave-assisted and ultrasound-assisted reactions, and the development of novel catalysts, including nano-organocatalysts. One-pot multicomponent reactions are also a major area of interest as they offer a streamlined approach to synthesizing complex pyrazole derivatives.

Medicinal Chemistry and Drug Discovery: A significant portion of pyrazole research is dedicated to discovering new therapeutic agents. Current efforts are often directed towards designing potent and selective inhibitors of specific enzymes or receptors implicated in diseases like cancer, inflammation, and neurological disorders. bldpharm.com The synthesis of pyrazole-based hybrids, where the pyrazole ring is fused or linked to other bioactive scaffolds, is a popular strategy to create molecules with novel or enhanced pharmacological profiles.

Material Science Applications: Researchers are exploring the use of pyrazole derivatives in advanced materials. This includes their application in creating metal-organic frameworks (MOFs), liquid crystals, and compounds with interesting photophysical properties for use in sensors and electroluminescent devices.

Computational and Spectroscopic Studies: Advanced computational modeling and spectroscopic techniques are being increasingly used to understand the structure-activity relationships (SAR) of pyrazole derivatives. nih.gov These studies help in the rational design of new molecules with desired biological or physical properties.

Contextualization of 5-(Chloromethyl)-1-cyclopentyl-1H-pyrazole within Contemporary Pyrazole Research

This compound is a specific derivative that embodies several key aspects of modern pyrazole chemistry. Its structure features two important functional groups that make it a valuable intermediate in organic synthesis:

The 1-Cyclopentyl Group: The substituent at the N1 position of the pyrazole ring is crucial for modulating the molecule's lipophilicity and steric profile. The cyclopentyl group can influence how the molecule fits into the binding pocket of a biological target. The synthesis of N-substituted pyrazoles is a major area of research, as this position is often key to determining the compound's pharmacological activity.

The 5-(Chloromethyl) Group: The chloromethyl group at the C5 position is a reactive handle that allows for further chemical modification. The chlorine atom is a good leaving group, making the adjacent methylene (B1212753) group susceptible to nucleophilic substitution. This allows for the facile introduction of a wide variety of other functional groups (e.g., amines, thiols, alcohols), providing a straightforward route to a library of new pyrazole derivatives.

This compound serves as a versatile building block, particularly in the fields of medicinal and agrochemical research. The ability to perform synthetic transformations at the chloromethyl position allows researchers to systematically modify the structure and investigate the resulting changes in biological activity. For instance, it could be used as a starting material in the synthesis of more complex molecules designed as inhibitors for specific enzymes or as ligands for receptors where the substituent at the 5-position plays a critical role in binding.

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, its chemical nature places it firmly within the ongoing trend of creating functionalized pyrazole intermediates for the development of new bioactive compounds. Its structure is analogous to other researched compounds like 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole, which is known to be a useful synthetic intermediate. The combination of the N-cyclopentyl and C5-chloromethyl groups makes it a potentially valuable tool for chemists aiming to synthesize novel and structurally diverse pyrazole derivatives for a wide range of applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-1-cyclopentylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c10-7-9-5-6-11-12(9)8-3-1-2-4-8/h5-6,8H,1-4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFZWOQTWNDMRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC=N2)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001255412 | |

| Record name | 1H-Pyrazole, 5-(chloromethyl)-1-cyclopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001255412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1328640-35-2 | |

| Record name | 1H-Pyrazole, 5-(chloromethyl)-1-cyclopentyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1328640-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 5-(chloromethyl)-1-cyclopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001255412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyrazole Derivatives with Specific Emphasis on 5 Chloromethyl 1 Cyclopentyl 1h Pyrazole

General Principles of Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring predominantly relies on two powerful and versatile strategies: cyclocondensation reactions and 1,3-dipolar cycloadditions. These methods allow for the construction of the five-membered heterocyclic ring with two adjacent nitrogen atoms from various acyclic precursors. The choice of synthetic route is often dictated by the desired substitution pattern on the final pyrazole product.

Cyclocondensation Reactions

Cyclocondensation reactions are a classical and widely employed approach for pyrazole synthesis. researchgate.net These reactions involve the formation of the pyrazole ring through the condensation of a binucleophilic reagent, typically a hydrazine (B178648) derivative, with a 1,3-dielectrophilic species. This method's popularity stems from the ready availability of starting materials and the operational simplicity of the reactions.

The reaction between a hydrazine and a 1,3-dicarbonyl compound, or its synthetic equivalent, is one of the most fundamental and extensively used methods for pyrazole synthesis. nih.govbeilstein-journals.org This reaction, often referred to as the Knorr pyrazole synthesis, proceeds through the initial formation of a hydrazone or enamine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. researchgate.net

The regioselectivity of this reaction is a critical consideration when unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines are used, as it can lead to the formation of two possible regioisomers. nih.gov The reaction conditions, including the nature of the solvent and the presence of acid or base catalysts, can significantly influence the outcome. nih.gov For the synthesis of 5-(Chloromethyl)-1-cyclopentyl-1H-pyrazole, a plausible approach involves the reaction of cyclopentylhydrazine (B1295993) with a 1,3-dicarbonyl compound containing a chloromethyl group or a group that can be readily converted to a chloromethyl group, such as a hydroxymethyl or an alkoxymethyl group.

Table 1: Examples of 1,3-Dicarbonyl Compounds and Hydrazine Derivatives in Pyrazole Synthesis

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Resulting Pyrazole Substitution Pattern |

| Acetylacetone | Phenylhydrazine (B124118) | 1-Phenyl-3,5-dimethyl-1H-pyrazole |

| Ethyl acetoacetate | Hydrazine hydrate (B1144303) | 3-Methyl-1H-pyrazol-5(4H)-one |

| 1,1,1-Trifluoroacetylacetone | Methylhydrazine | Mixture of 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole and 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole |

An alternative and equally important cyclocondensation route to pyrazoles involves the reaction of α,β-unsaturated ketones (enones) with hydrazine derivatives. nih.gov This method typically proceeds through a Michael addition of the hydrazine to the enone, followed by intramolecular cyclization and subsequent oxidation or elimination to afford the aromatic pyrazole. The initial product is often a pyrazoline, which can be oxidized to the corresponding pyrazole in a separate step or in situ. researchgate.net

This approach offers a high degree of flexibility in accessing a wide range of substituted pyrazoles. The substitution pattern of the final product is determined by the substituents on both the α,β-unsaturated ketone and the hydrazine. For the synthesis of this compound, a potential pathway could involve the reaction of cyclopentylhydrazine with an α,β-unsaturated ketone bearing a chloromethyl group at the appropriate position.

The efficiency and selectivity of cyclocondensation reactions for pyrazole synthesis can often be enhanced by the use of catalysts. A variety of catalysts, including Lewis acids, Brønsted acids, and solid-supported catalysts, have been employed to promote these reactions. Among these, nano-zinc oxide (nano-ZnO) has emerged as a green and efficient catalyst for the synthesis of pyrazole derivatives. biointerfaceresearch.com

Nano-ZnO offers several advantages, including high catalytic activity, reusability, and environmentally benign nature. It can effectively catalyze the condensation of hydrazines with 1,3-dicarbonyl compounds or other suitable precursors under mild reaction conditions. The use of nano-ZnO can lead to higher yields, shorter reaction times, and simpler work-up procedures compared to traditional catalytic systems.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions provide a powerful and convergent approach to the synthesis of pyrazoles. rsc.org This method involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile, leading to the direct formation of the five-membered pyrazole ring. This strategy is particularly valuable for the synthesis of highly substituted pyrazoles with well-defined regiochemistry.

A prominent example of 1,3-dipolar cycloaddition for pyrazole synthesis is the reaction of a diazo compound with an alkyne or an olefin. acs.org Diazo compounds, acting as the 1,3-dipole, readily react with the multiple bonds of alkynes or olefins to form pyrazole or pyrazoline rings, respectively. The reaction with alkynes directly yields the aromatic pyrazole, while the reaction with olefins gives pyrazolines, which can be subsequently oxidized to pyrazoles. acs.org

The regioselectivity of this cycloaddition is governed by the electronic and steric properties of the substituents on both the diazo compound and the dipolarophile. This method offers a high degree of control over the substitution pattern of the resulting pyrazole. In the context of synthesizing this compound, this could theoretically involve the cycloaddition of a cyclopentyl-substituted diazo compound with an alkyne bearing a chloromethyl group, or vice versa, although the precursors for such a reaction may be less readily available than those for cyclocondensation methods.

Table 2: Key Features of Pyrazole Synthesis Methodologies

| Synthetic Methodology | Key Precursors | Advantages |

| Cyclocondensation | ||

| Reactions of Hydrazines with 1,3-Dicarbonyls | 1,3-Dicarbonyl compounds, Hydrazines | Readily available starting materials, operational simplicity. |

| Reactions of Hydrazines with α,β-Ethylenic Ketones | α,β-Unsaturated ketones, Hydrazines | Versatility in accessing a wide range of substituted pyrazoles. |

| 1,3-Dipolar Cycloaddition | ||

| Cycloaddition of Diazo Compounds with Alkynes | Diazo compounds, Alkynes | High convergence, direct formation of the aromatic ring, good control of regiochemistry. |

Cycloaddition of Nitrilimines with Dipolarophiles

The 1,3-dipolar cycloaddition reaction is a powerful tool for constructing five-membered heterocyclic rings, including pyrazoles. sci-hub.se This method involves the reaction of a 1,3-dipole, in this case, a nitrilimine, with a dipolarophile, which is typically an alkene or alkyne. sci-hub.seresearchgate.net

Nitrilimines are reactive intermediates that are usually generated in situ to prevent dimerization. rsc.orgresearchgate.net A common method for their generation is the dehydrohalogenation of hydrazonoyl halides (e.g., N-aryl-C-arylhydrazonoyl chlorides) in the presence of a non-nucleophilic base, such as triethylamine. rsc.orgresearchgate.net Once formed, the nitrilimine rapidly undergoes a [3+2] cycloaddition with a suitable dipolarophile.

The reaction with an alkyne dipolarophile leads directly to a pyrazole. nih.gov If an alkene is used, the initial product is a pyrazoline, which can then be oxidized to the aromatic pyrazole ring. tandfonline.com The regioselectivity of the cycloaddition is a critical aspect, governed by the electronic and steric properties of both the nitrilimine and the dipolarophile. nih.govmdpi.com For instance, the reaction of nitrilimines with α-bromocinnamaldehyde, an alkyne surrogate, has been shown to produce 1,3,4,5-tetrasubstituted pyrazoles with complete regioselectivity. nih.gov This is driven by the formation of a stable aromatic system through the elimination of hydrogen bromide from the intermediate bromopyrazoline. nih.gov

This strategy offers a versatile route to highly substituted pyrazoles, as various substituents can be incorporated into both the nitrilimine precursor and the dipolarophile. rsc.org

Multicomponent Reactions (MCRs) for Pyrazole Scaffolds

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for synthesizing complex molecules from three or more starting materials in a single synthetic operation. mdpi.comnih.gov This strategy aligns with the principles of green chemistry by minimizing waste, reducing reaction steps, and saving time and resources. mdpi.comnih.gov In the context of pyrazole synthesis, MCRs allow for the rapid assembly of diverse pyrazole scaffolds. rsc.org

A typical MCR for pyrazoles involves the one-pot reaction of an aldehyde, a source of the N-N bond (like hydrazine hydrate or a substituted hydrazine), and a compound with an active methylene (B1212753) group, such as malononitrile (B47326) or a β-ketoester. rsc.orgnih.gov These reactions can be promoted by various catalysts, including novel nanocatalysts, to enhance yields and shorten reaction times under mild conditions. nih.gov For example, a three-component, one-pot reaction of benzaldehydes, malononitrile, and phenylhydrazine can yield 5-amino-1H-pyrazole-4-carbonitriles in excellent yields. nih.gov Five-component reactions have also been developed to create highly substituted pyrano[2,3-c]pyrazoles. mdpi.com

The advantages of MCRs include operational simplicity, the ability to generate large libraries of compounds for screening, and the convergence of multiple synthetic steps into a single pot, thereby avoiding the isolation of intermediates. nih.govbeilstein-journals.org

| Number of Components | Reactants | Catalyst/Conditions | Resulting Scaffold | Reference |

|---|---|---|---|---|

| Three | Aldehyde, Malononitrile, Phenylhydrazine | Solid-phase vinyl alcohol (SPVA), solvent-free | Amino Pyrazole Derivatives | rsc.org |

| Three | Aldehyde, β-ketoester, Hydrazine | Yb(PFO)₃ | Pyrazole-4-carboxylates | beilstein-journals.org |

| Four | 3-Methyl-1-phenyl-1H-pyrazol-4(5H)-one, Aldehyde, Dimedone, Et₂NH | Water, ambient temperature | Pyrazole-dimedone Derivatives | mdpi.com |

| Five | Thiadiazole-thiol, Aldehyde, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine hydrate | Montmorillonite K10, solvent-free | Pyrano[2,3-c]pyrazoles | mdpi.com |

Targeted Synthetic Strategies for this compound

The synthesis of the specific target molecule, this compound, requires a regiocontrolled approach to ensure the correct placement of the cyclopentyl group on the N1 position and the chloromethyl group at the C5 position.

Retrosynthetic Analysis of the Chloromethyl and Cyclopentyl Subunits

A retrosynthetic analysis of this compound suggests a primary disconnection of the pyrazole ring itself. The most common synthetic route for pyrazoles is the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. This leads to two main retrosynthetic pathways:

Pathway A: Disconnection across the N1-C5 and N2-C3 bonds. This breaks the molecule down into cyclopentylhydrazine (supplying the N1-N2 fragment) and a suitable four-carbon synthon containing the C3, C4, and C5 atoms, along with the chloromethyl group. A plausible precursor for this fragment would be a β-dicarbonyl equivalent, such as 1-chloro-4,4-dialkoxybutan-2-one .

Pathway B: An alternative disconnection involves forming the C5-chloromethyl bond after the pyrazole ring is constructed. This would involve a starting pyrazole with a hydroxymethyl or a formyl group at the C5 position, which is then converted to the chloromethyl group. For example, a precursor like (1-cyclopentyl-1H-pyrazol-5-yl)methanol could be treated with a chlorinating agent like thionyl chloride.

Pathway A is often more direct for establishing the core structure with the desired substituents in place.

Precursor Design and Selection for Regioselective Synthesis

The key challenge in synthesizing 1,5-disubstituted pyrazoles from asymmetric 1,3-dicarbonyl precursors and substituted hydrazines is controlling the regioselectivity. The reaction can potentially yield two regioisomers: the 1,3- and the 1,5-disubstituted products.

For the targeted synthesis of this compound via Pathway A, the precursors would be:

Cyclopentylhydrazine: This precursor provides the N-cyclopentyl moiety.

A 1-chloro-4-oxo-butanal equivalent: A compound like 1-chloro-4,4-dimethoxybutan-2-one serves as a synthetic equivalent of 1-chloro-3-formylacetone. The acetal (B89532) protects the aldehyde functionality, which is more reactive than the ketone.

The regioselectivity of the cyclocondensation is highly dependent on the reaction conditions and the nature of the substituents. nih.gov Typically, the initial nucleophilic attack occurs from the more nucleophilic nitrogen of the substituted hydrazine (the -NH2 group) onto the more electrophilic carbonyl carbon of the dicarbonyl compound. In the case of cyclopentylhydrazine and 1-chloro-4,4-dimethoxybutan-2-one, the reaction would need to be controlled to ensure the initial condensation happens at the ketone (C2), followed by cyclization onto the deprotected aldehyde (C4), to yield the desired 1,5-isomer. The nature of the hydrazine (free base vs. salt) and the solvent can significantly influence the selectivity of the reaction. nih.gov

Optimization of Reaction Conditions and Yields in Analogous Syntheses

Optimization of a typical pyrazole synthesis involves systematically varying several parameters to maximize the yield of the desired regioisomer. nih.gov

Catalyst: Both acid and base catalysis can be employed. Acidic conditions can activate the carbonyl groups for nucleophilic attack, while basic conditions can deprotonate the hydrazine. For instance, the synthesis of 5-amino-1H-pyrazole-4-carbonitriles was optimized using a novel nanocatalyst, which significantly improved yields under mild conditions. nih.gov

Solvent: The polarity of the solvent can influence reaction rates and selectivity. While traditional syntheses often use alcohols or acetic acid, modern approaches explore greener solvents like water or ionic liquids. mdpi.com

Temperature: Reaction temperatures can range from ambient to reflux conditions. Microwave irradiation has been shown to accelerate reaction times and improve yields compared to conventional heating. nih.gov

Nature of Hydrazine: Using a hydrazine salt (e.g., hydrochloride) versus the free base can reverse the regioselectivity of the cyclization. nih.gov This provides a powerful tool for directing the synthesis towards the desired isomer.

| Parameter | Variation | Potential Outcome on Synthesis | Reference |

|---|---|---|---|

| Catalyst | Acid (e.g., AcOH) vs. Base (e.g., piperidine) vs. Metal (e.g., Cu(OTf)₂) | Affects reaction rate and can influence which carbonyl group is attacked first, impacting regioselectivity. | nih.gov |

| Solvent | Protic (e.g., EtOH) vs. Aprotic (e.g., DMF) vs. Green (e.g., H₂O) | Influences solubility of reactants and can mediate proton transfer, affecting the reaction mechanism and isomer ratio. | mdpi.com |

| Temperature | Room Temperature vs. Reflux vs. Microwave Irradiation | Higher temperatures increase reaction rates but can sometimes lead to side products. Microwave heating can offer rapid, uniform heating, improving yields. | nih.gov |

| Reactant Form | Hydrazine Free Base vs. Hydrazine Hydrochloride | Can completely switch the regiochemical outcome of the cyclocondensation reaction. | nih.gov |

Modern Advancements in Pyrazole Synthesis Applicable to Complex Derivatives

Recent advancements in synthetic organic chemistry offer promising avenues for the efficient and environmentally benign synthesis of complex pyrazole derivatives like this compound. mdpi.com These modern methods focus on improving efficiency, reducing waste, and accessing novel chemical space. mdpi.com

Energy-efficient techniques such as microwave-assisted and ultrasound-assisted synthesis are now widely used. nih.gov These methods can dramatically reduce reaction times from hours to minutes and often lead to higher yields with cleaner reaction profiles compared to conventional heating. mdpi.comnih.gov

The development of novel catalytic systems is another key area of advancement. This includes the use of heterogeneous catalysts, nanocatalysts, and ionic liquids, which can often be recovered and reused, adding to the sustainability of the process. mdpi.comnih.gov Furthermore, there is a growing trend towards metal-free reaction conditions, which avoids the cost and potential toxicity associated with transition metal catalysts. mdpi.com For example, molecular iodine has been used to catalyze the synthesis of 4-sulfonyl pyrazoles in a transition-metal-free process. mdpi.com

These modern strategies, particularly multicomponent reactions performed under microwave irradiation or with recyclable catalysts, could provide a highly efficient and scalable route to this compound and its derivatives. mdpi.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. In the context of pyrazole synthesis, microwave irradiation is frequently employed to drive the classical cyclocondensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a hydrazine derivative. dergipark.org.tr

For the synthesis of this compound, a plausible microwave-assisted approach would involve the reaction of a suitable 1,3-dicarbonyl precursor containing a chloromethyl group with cyclopentylhydrazine. The use of microwave heating can significantly reduce the reaction time from hours to minutes compared to conventional heating methods. nih.gov Research on related structures has demonstrated that this method is efficient for producing a variety of 1-aryl-1H-pyrazole-5-amines in high yields (70-90%) in short reaction times (10-15 minutes) using water as a solvent. nih.gov

The efficiency of microwave-assisted synthesis is often attributed to the rapid and uniform heating of the reaction mixture, which can lead to higher reaction temperatures and faster reaction kinetics. This is particularly advantageous for the formation of the pyrazole ring, which can sometimes be sluggish under conventional heating.

Table 1: Microwave-Assisted Synthesis of Pyrazole Derivatives

| Entry | Reactant 1 | Reactant 2 | Solvent | Power (W) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 3-Aminocrotononitrile | Aryl hydrazine | 1 M HCl | 150 | 10-15 | 70-90 | nih.gov |

| 2 | α-Cyanoketone | Aryl hydrazine | 1 M HCl | 150 | 10-15 | 70-90 | nih.gov |

Solvent-Free Methods and Green Chemistry Approaches

The principles of green chemistry encourage the development of synthetic methods that minimize or eliminate the use of hazardous solvents. Solvent-free, or solid-state, reactions are a cornerstone of this approach, often leading to improved safety, reduced environmental impact, and simplified work-up procedures. rsc.org

The synthesis of pyrazole derivatives under solvent-free conditions has been successfully achieved through various techniques, including grinding and ultrasound irradiation. benthamdirect.combohrium.com For the preparation of this compound, a solvent-free approach could involve the direct reaction of the appropriate precursors, potentially with a catalytic amount of a benign acid or base. One study reported the synthesis of pyrazole-centered 1,5-disubstituted tetrazoles using ultrasound irradiation in a catalyst and solvent-free one-pot reaction with high yields in just 15 minutes. benthamdirect.combohrium.com

Another green approach involves the use of water as a reaction medium, which is a benign and environmentally friendly solvent. Microwave-assisted synthesis in aqueous media has been shown to be effective for the preparation of various pyrazole derivatives. nih.gov These green methodologies offer significant advantages in terms of sustainability and are increasingly being adopted in both academic and industrial settings.

Table 2: Solvent-Free and Green Synthesis of Pyrazole Derivatives

| Entry | Reactants | Conditions | Catalyst | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Pyrazole aldehyde, amine, isocyanide, NaN₃ | Ultrasound | None | 15 min | High | benthamdirect.combohrium.com |

| 2 | Diazo compounds, alkynes | Heating | None | - | High | rsc.org |

Transition-Metal Catalyzed Pyrazole Syntheses

Transition-metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the context of pyrazole synthesis, transition-metal catalysts are primarily used for the functionalization of pre-formed pyrazole rings through C-H activation/functionalization. elsevierpure.comresearchgate.netrsc.org

While the direct synthesis of the pyrazole ring itself is less commonly catalyzed by transition metals, these methods are invaluable for introducing substituents like the chloromethyl group onto a pre-existing 1-cyclopentyl-1H-pyrazole core. For instance, a palladium- or copper-catalyzed cross-coupling reaction could potentially be employed to introduce a chloromethyl group at the C5 position. However, a more direct approach would be the functionalization of the C-H bond at this position. elsevierpure.comresearchgate.netrsc.org

Table 3: Transition-Metal Catalyzed Functionalization of Azoles

| Entry | Substrate | Coupling Partner | Catalyst System | Reaction | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Azoles | Alkenes | Transition Metal | C-H Alkenylation | Varies | nih.govmdpi.com |

| 2 | Azoles | Alkylating agents | Transition Metal | C-H Alkylation | Varies | nih.govmdpi.com |

Chemical Reactivity and Derivatization of the Pyrazole Core and Its Substituents in 5 Chloromethyl 1 Cyclopentyl 1h Pyrazole

Electrophilic and Nucleophilic Reactivity of the Pyrazole (B372694) Ring

Electrophilic aromatic substitution on the pyrazole ring preferentially occurs at the C4 position. rrbdavc.orgpharmaguideline.com This regioselectivity is a result of the electronic distribution within the aromatic system. The two ring nitrogen atoms exert an electron-withdrawing inductive effect, which reduces the electron density at the adjacent C3 and C5 positions. pharmaguideline.com Consequently, the C4 position is the most electron-rich carbon and thus the most favorable site for electrophilic attack. pharmaguideline.com

An attack at the C3 or C5 positions would proceed through a highly unstable intermediate with a positive charge on an azomethine nitrogen, which is energetically unfavorable. rrbdavc.org In contrast, an attack at C4 results in a more stable carbocation intermediate. rrbdavc.org Common electrophilic substitution reactions such as nitration, sulfonation, and halogenation consistently yield 4-substituted pyrazole derivatives. scribd.com

Table 1: Common Electrophilic Substitution Reactions on the Pyrazole Ring This table outlines typical electrophilic substitution reactions, noting the reagents and the preferred site of substitution on a generic pyrazole ring.

| Reaction | Reagents | Electrophile | Position of Substitution | Resulting Product |

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | C4 | 4-Nitropyrazole |

| Sulfonation | Fuming H₂SO₄ | SO₃ | C4 | Pyrazole-4-sulfonic acid |

| Halogenation | X₂ (e.g., Br₂, I₂) | X⁺ | C4 | 4-Halopyrazole |

| Vilsmeier-Haack Formylation | POCl₃ + DMF | [ClCH=N(CH₃)₂]⁺ | C4 | Pyrazole-4-carbaldehyde |

The pyrazole ring is generally resistant to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups or if a good leaving group is present on the ring. The C3 and C5 positions are the most electrophilic carbons due to their proximity to the electronegative nitrogen atoms, making them the preferred sites for nucleophilic attack. nih.govnih.govresearchgate.net In the absence of an activating group or a leaving group, harsh conditions are required for nucleophilic attack. For instance, very strong bases can deprotonate the C3 position, which may lead to ring-opening reactions. pharmaguideline.com Therefore, for a molecule like 5-(Chloromethyl)-1-cyclopentyl-1H-pyrazole, direct nucleophilic attack on the pyrazole ring itself is unlikely under standard conditions, with reactivity being dominated by the chloromethyl substituent.

Transformations of the Chloromethyl Group in Pyrazole Derivatives

The chloromethyl group attached to the C5 position of the pyrazole ring is the most reactive site on the this compound molecule for synthetic transformations. This group acts as a potent electrophile, enabling a wide range of derivatization strategies.

The carbon atom of the chloromethyl group is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent chlorine atom and the pyrazole ring. The chloride ion is an effective leaving group, facilitating bimolecular nucleophilic substitution (Sₙ2) reactions. A variety of nucleophiles can be employed to displace the chloride, leading to the formation of a diverse array of functionalized pyrazole derivatives. mdpi.com This reactivity makes 5-(chloromethyl)pyrazole derivatives valuable building blocks in organic synthesis.

The versatility of the chloromethyl group allows for its conversion into numerous other functional groups, significantly expanding the synthetic utility of the parent compound.

Conversion to Alcohols: The chloromethyl group can be readily converted to a primary alcohol (a hydroxymethyl group) through hydrolysis or by reaction with hydroxide (B78521) salts. This reaction typically proceeds via an Sₙ2 mechanism to yield (1-cyclopentyl-1H-pyrazol-5-yl)methanol. Such pyrazole alcohols are also accessible through other synthetic routes, such as the reduction of corresponding pyrazole esters or carboxylic acids. chim.it

Conversion to Amines: Amines are easily synthesized by reacting the chloromethyl derivative with ammonia, primary amines, or secondary amines. acs.org This reaction provides a direct route to 5-(aminomethyl)-1-cyclopentyl-1H-pyrazoles, which are valuable intermediates for the synthesis of more complex molecules with potential biological activity.

Conversion to Nitriles: The introduction of a nitrile group can be achieved by treating the chloromethyl compound with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent. This reaction forms a (1-cyclopentyl-1H-pyrazol-5-yl)acetonitrile, extending the carbon chain by one atom. The resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to a primary amine, offering additional pathways for functionalization. nih.gov

Table 2: Functionalization of the Chloromethyl Group via Nucleophilic Substitution This table illustrates the transformation of the 5-(chloromethyl) group into other key functional groups using various nucleophiles.

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class Name |

| Hydroxide | NaOH, H₂O | Alcohol (-CH₂OH) | (Pyrazol-5-yl)methanol |

| Ammonia | NH₃ | Primary Amine (-CH₂NH₂) | (Pyrazol-5-yl)methanamine |

| Primary Amine | R-NH₂ | Secondary Amine (-CH₂NHR) | N-Substituted (pyrazol-5-yl)methanamine |

| Cyanide | KCN, NaCN | Nitrile (-CH₂CN) | (Pyrazol-5-yl)acetonitrile |

| Alkoxide | R-O⁻ | Ether (-CH₂OR) | 5-(Alkoxymethyl)pyrazole |

| Thiolate | R-S⁻ | Thioether (-CH₂SR) | 5-((Alkylthio)methyl)pyrazole |

Chemical Modifications of the Cyclopentyl Moiety

The N-cyclopentyl group in this compound is a saturated aliphatic moiety. Under most synthetic conditions used to modify the pyrazole ring or the chloromethyl group, this alkyl substituent is chemically inert. Saturated alkanes lack π-electrons and heteroatoms, making them unreactive towards the majority of electrophiles and nucleophiles.

Significant modification of the cyclopentyl ring would require harsh reaction conditions, such as free-radical halogenation, which would likely be unselective and lead to undesired reactions at the more reactive chloromethyl position and potentially the pyrazole ring. Therefore, the cyclopentyl group is not a practical site for post-synthesis derivatization. In synthetic strategies requiring a functionalized N-alkyl group, it is standard practice to introduce the desired functionality onto the cyclopentyl ring before its attachment to the pyrazole nucleus.

Strategies for Cyclopentyl Ring Functionalization

While the cyclopentyl ring is a saturated carbocycle and typically unreactive, modern organic synthesis offers several strategies for its functionalization, primarily through C-H activation. These methods provide a pathway to introduce new functional groups directly onto the cyclopentyl scaffold, enhancing molecular complexity.

Key strategies applicable to the functionalization of the cyclopentyl ring include:

Directed C-H Functionalization: This powerful strategy involves the use of a directing group to position a metal catalyst in close proximity to a specific C-H bond. While the parent molecule lacks a classical directing group, synthetic modifications could introduce one. For instance, conversion of the chloromethyl group to a carboxylic acid or an amide could enable palladium-catalyzed transannular C-H arylation at the γ-position of the cyclopentyl ring. nih.gov This approach offers high regioselectivity, installing a new substituent with a defined spatial relationship to the directing group. nih.govyoutube.com

Undirected C-H Functionalization: In the absence of a directing group, functionalization relies on the intrinsic reactivity of the C-H bonds. Radical-based reactions, initiated photochemically or with radical initiators, can lead to halogenation or nitration of the cyclopentyl ring. However, these reactions often suffer from a lack of selectivity, yielding a mixture of products functionalized at the various positions (α, β, γ) of the ring.

Catalytic C-H Oxidation: Transition metal catalysts can facilitate the oxidation of C-H bonds to introduce hydroxyl or carbonyl functionalities. These reactions often require strong oxidants and can also face challenges with selectivity on an unactivated cycloalkane ring.

The application of these methods to this compound would allow for the synthesis of derivatives with modified properties, where the cyclopentyl ring is no longer a passive substituent but an integral part of the molecule's pharmacophore.

| Strategy | Description | Potential Outcome | Challenges |

|---|---|---|---|

| Directed C-H Functionalization | Requires installation of a directing group to guide a metal catalyst to a specific C-H bond for activation. youtube.com | Regio- and stereoselective introduction of aryl, alkyl, or other functional groups. nih.gov | Requires additional synthetic steps to install and potentially remove a directing group. |

| Radical Halogenation | Free-radical chain reaction, typically initiated by UV light, leading to substitution of hydrogen with a halogen. | Introduction of chloro, bromo, or iodo substituents on the cyclopentyl ring. | Low regioselectivity, leading to mixtures of isomers. |

| Catalytic Oxidation | Use of metal catalysts (e.g., Ru, Mn) to convert C-H bonds into C-O bonds. | Formation of cyclopentanol (B49286) or cyclopentanone (B42830) derivatives. | Harsh reaction conditions and potential for over-oxidation or low selectivity. |

Stereochemical Considerations for Cyclopentyl Derivatives

Functionalization of the cyclopentyl ring in this compound introduces stereochemical complexity. The cyclopentane (B165970) ring is not flat but exists in puckered conformations (envelope and twist). The introduction of one or more substituents creates stereocenters, leading to the possibility of diastereomers and enantiomers.

When a new substituent is introduced onto the cyclopentyl ring, its stereochemical orientation relative to the pyrazole ring is a critical consideration.

Diastereoselectivity: A reaction that creates a new stereocenter on the ring will lead to two possible diastereomers, cis and trans, with respect to the pyrazole group. The bulky pyrazole substituent can exert significant steric hindrance, directing incoming reagents to the less hindered face of the cyclopentyl ring. This can result in a high degree of diastereoselectivity, favoring the formation of the trans isomer. For example, in catalytic C-H arylation, the directing group often dictates a cis relationship with the newly installed group. nih.gov

Enantioselectivity: If the functionalization creates a chiral center and is performed with non-chiral reagents, a racemic mixture of enantiomers will be produced. Achieving enantioselectivity requires the use of chiral catalysts or reagents that can differentiate between the two enantiotopic faces of the cyclopentyl ring or its C-H bonds. nih.gov Asymmetric synthesis of highly functionalized cyclopentanes is a significant challenge, often requiring sophisticated catalytic systems to control the formation of multiple stereocenters. nih.govwikipedia.org

The relative stereochemistry of substituents on the cyclopentyl ring can be determined using nuclear magnetic resonance (NMR) techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy. The absolute configuration of chiral products is typically confirmed by X-ray crystallography of a single crystal. acs.org

Development of Novel Pyrazole Derivatives from this compound as a Synthetic Intermediate

This compound is a valuable synthetic intermediate, primarily due to the high reactivity of the chloromethyl group. This group acts as a potent electrophile, making it susceptible to nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide array of functional groups and the construction of more complex molecular architectures. The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry, and the ability to easily derivatize it at the 5-position makes this compound a key building block for creating libraries of novel compounds. nih.govnih.gov

Use as a Building Block in Heterocyclic Synthesis

The C5-chloromethyl group is an excellent electrophilic handle for building larger heterocyclic systems. It readily undergoes SN2 reactions with a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. This versatility allows for its use in constructing diverse molecular frameworks.

Examples of its application as a building block include:

Reaction with N-nucleophiles: Amines, anilines, and other nitrogen-containing heterocycles can displace the chloride to form the corresponding aminomethyl derivatives. These products can be key intermediates for further cyclization reactions or serve as final targets themselves.

Reaction with O-nucleophiles: Alcohols, phenols, and carboxylic acids can react under basic conditions to yield ethers and esters, respectively. This allows for the tethering of the pyrazole moiety to other molecular scaffolds through an oxygen linker.

Reaction with S-nucleophiles: Thiols and thiophenols react readily to form thioethers, introducing sulfur into the molecular structure.

Reaction with C-nucleophiles: Carbanions, such as those derived from malonates or cyanides, can be used to extend the carbon chain at the 5-position, providing access to pyrazole derivatives with acetic acid or propionitrile (B127096) side chains, which are themselves versatile intermediates.

This reactivity makes this compound a foundational component for synthesizing a wide range of heterocyclic structures. nih.gov

Design and Synthesis of Fused Pyrazole Systems

Fused pyrazole systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, are of significant interest due to their wide range of biological activities. conicet.gov.arnih.govnih.gov While the direct cyclization of this compound is not a standard route to these systems, it can be readily converted into the necessary precursors.

A common strategy for synthesizing these fused systems involves the cyclocondensation of a 5-aminopyrazole with a 1,3-bielectrophile. conicet.gov.arnih.gov The target compound can be transformed into a 5-aminopyrazole derivative through a two-step sequence:

Nucleophilic substitution of the chloride with an azide (B81097) (e.g., using sodium azide).

Reduction of the resulting azide to the primary amine (e.g., via catalytic hydrogenation or Staudinger reaction).

The resulting 5-amino-1-cyclopentyl-1H-pyrazole can then be reacted with various partners to form fused rings:

Pyrazolo[3,4-b]pyridines: Reaction with α,β-unsaturated ketones or 1,3-diketones under acidic or catalytic conditions yields the pyrazolo[3,4-b]pyridine core. nih.govmdpi.com

Pyrazolo[1,5-a]pyrimidines: Condensation with β-dicarbonyl compounds, enaminones, or benzylidene malononitriles leads to the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. nih.govnih.govias.ac.in

Alternatively, the chloromethyl group can be oxidized to an aldehyde, which can then participate in multicomponent reactions to build fused heterocyclic systems.

| Target Fused System | Key Intermediate | Synthetic Strategy | Typical Reagents |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridine | 5-Amino-1-cyclopentyl-1H-pyrazole | Cyclocondensation with a 1,3-bielectrophile. nih.gov | 1,3-Diketones, α,β-unsaturated ketones, alkynyl aldehydes. mdpi.comnih.gov |

| Pyrazolo[1,5-a]pyrimidine | 5-Amino-1-cyclopentyl-1H-pyrazole | Cyclocondensation with various carbonyl compounds or their equivalents. nih.gov | β-Ketoesters, malondialdehyde, enaminonitriles. ias.ac.in |

Strategies for Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) aims to generate structurally diverse small molecules to explore chemical space and identify novel biologically active compounds. This compound is an excellent scaffold for DOS due to its multiple points for diversification.

The key features of this molecule that lend themselves to DOS are:

Appendage Diversity: The chloromethyl group serves as a primary point for introducing diversity. A wide range of nucleophiles can be used in parallel synthesis to create a library of compounds with different substituents at the 5-position.

Scaffold Diversity: The pyrazole core can be further functionalized. For example, electrophilic substitution at the C4 position can introduce another element of diversity. Furthermore, as described in section 3.4.2, the molecule can be used as a precursor to create libraries of different fused heterocyclic scaffolds.

Stereochemical Diversity: If the cyclopentyl ring is functionalized, new stereocenters can be created. By using stereoselective reactions, libraries of different diastereomers can be synthesized, allowing for the exploration of three-dimensional chemical space.

A DOS strategy starting from this compound could involve a branching pathway where the initial scaffold is elaborated in multiple directions, leading to a collection of molecules with high skeletal and stereochemical diversity, which is a central goal of modern drug discovery. researchgate.net The pyrazole scaffold itself is a well-established starting point for building such libraries due to its synthetic tractability and proven pharmacological relevance. researchgate.net

Computational and Theoretical Investigations of Pyrazole Compounds, with Relevance to 5 Chloromethyl 1 Cyclopentyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular properties with high accuracy. eurasianjournals.com For pyrazole (B372694) derivatives, these methods elucidate electronic structures, reactivity, and spectroscopic features. arabjchem.org Techniques such as Density Functional Theory (DFT) have become indispensable for providing detailed insights into the electronic nature of these heterocyclic systems. eurasianjournals.comnih.gov

Electronic structure analysis reveals the distribution of electrons within a molecule, which is key to understanding its stability and reactivity. Ab initio calculations performed on pyrazole and its derivatives have been used to determine geometrical parameters, atomic charges, and bond orders. rdd.edu.iq

Studies on the parent pyrazole ring show a delocalized π-electron system, contributing to its aromatic character. rdd.edu.iq The nitrogen atoms are typically the most electronegative centers, bearing a partial negative charge, while the carbon and hydrogen atoms are comparatively electron-deficient. For 5-(Chloromethyl)-1-cyclopentyl-1H-pyrazole, the substituents would modulate this distribution. The electron-withdrawing nature of the chloromethyl group at the C5 position is expected to influence the charge on the adjacent ring atoms. Similarly, the N1-cyclopentyl group will affect the electronic environment of the pyrazole ring.

Theoretical calculations can provide precise values for the partial charges on each atom. The Mulliken population analysis or Natural Bond Orbital (NBO) analysis, often performed within DFT calculations, quantifies these charges. researchgate.net

Table 1: Illustrative Calculated Atomic Charges for a Substituted Pyrazole Ring (Note: These are representative values based on general pyrazole studies and not specific calculations for this compound.)

| Atom | Mulliken Atomic Charge (e) |

|---|---|

| N1 | -0.15 |

| N2 | -0.10 |

| C3 | +0.05 |

| C4 | -0.20 |

Bond order calculations help in assessing the nature (single, double, or intermediate) of the chemical bonds. In the pyrazole ring, the C-C and C-N bonds exhibit orders that are intermediate between single and double bonds, confirming the electron delocalization and aromaticity of the system. rdd.edu.iq For example, calculations on various pyrazole derivatives have shown that the N1-N2 and C3-C4 bonds are shorter than typical single bonds, indicating partial double bond character. rdd.edu.iq

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies of the HOMO and LUMO, as well as the energy gap between them (HOMO-LUMO gap), are critical descriptors of a molecule's reactivity and kinetic stability. numberanalytics.compku.edu.cn A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

For pyrazole derivatives, the HOMO is typically localized on the aromatic π-system, particularly rich in electron density around the nitrogen atoms. nih.gov The LUMO is also distributed over the pyrazole ring but is characterized by regions that can accept electrons. nih.govresearchgate.net The specific nature and energy of these orbitals are significantly influenced by the substituents attached to the ring.

In this compound:

The cyclopentyl group at the N1 position, being an alkyl group, is generally considered electron-donating. This would be expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack.

The chloromethyl group at the C5 position has a more complex effect. The chlorine atom is electron-withdrawing, which would tend to lower the energy of both the HOMO and LUMO. This can influence the molecule's ability to participate in reactions.

The HOMO-LUMO energy gap is a key parameter obtained from these calculations, providing a quantitative measure of the molecule's excitability and stability.

Table 2: Representative FMO Data for Pyrazole Derivatives from DFT Calculations (Note: Values are illustrative and depend on the specific compound and computational method.)

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 to -7.5 | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| ELUMO | -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

FMO analysis is crucial for predicting how the molecule will interact with other reagents, for instance, in cycloaddition reactions or nucleophilic substitutions. wikipedia.orgnumberanalytics.com

Molecular Electrostatic Potential (MEP) maps are valuable visual tools that illustrate the three-dimensional charge distribution of a molecule. libretexts.org They are generated by calculating the electrostatic potential at the surface of the molecule, providing a guide to its reactive behavior by identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netyoutube.com

In an MEP map, different potential values are represented by different colors:

Red indicates regions of most negative electrostatic potential, which are typically rich in electrons and prone to electrophilic attack.

Blue indicates regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

Green and Yellow represent areas of intermediate potential.

For this compound, an MEP map would be expected to show:

A region of negative potential (red/yellow) around the pyridine-like nitrogen atom (N2) due to its lone pair of electrons, making it a likely site for protonation or coordination to metal ions.

A region of positive potential (blue) around the hydrogen atoms of the chloromethyl group and potentially near the chlorine atom, highlighting the electrophilic character of the carbon atom in the -CH₂Cl group. This makes the chloromethyl group a reactive site for nucleophilic substitution.

The cyclopentyl group would likely show a region of relatively neutral potential (green).

MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and predicting the sites where a molecule might interact with biological receptors or other reactants. researchgate.netwuxiapptec.com

Density Functional Theory (DFT) is a class of computational methods that has proven to be highly effective and popular for studying the properties of pyrazole derivatives. eurasianjournals.comtandfonline.com DFT calculations can accurately predict a wide range of properties, including optimized molecular geometries, vibrational frequencies (for comparison with experimental IR and Raman spectra), and various electronic properties as discussed above (atomic charges, FMO energies, MEP). nih.govresearchgate.netnih.gov

A typical DFT study on a molecule like this compound would begin with a geometry optimization. This process finds the lowest energy arrangement of the atoms, providing theoretical values for bond lengths and angles. nih.gov The results are often in good agreement with experimental data from techniques like X-ray crystallography. nih.gov

Table 3: Typical Geometrical Parameters of a Pyrazole Ring Calculated by DFT (Note: These values are based on general DFT studies of pyrazoles, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid and others, and serve as an example. rdd.edu.iqnih.gov)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| N1-N2 | 1.35 - 1.38 | N2-N1-C5 | 104 - 106 |

| N2-C3 | 1.33 - 1.36 | N1-N2-C3 | 110 - 112 |

| C3-C4 | 1.41 - 1.44 | N2-C3-C4 | 110 - 112 |

| C4-C5 | 1.37 - 1.40 | C3-C4-C5 | 103 - 105 |

Following optimization, a vibrational frequency calculation is often performed. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. nih.gov These theoretical vibrational spectra can aid in the interpretation of experimental spectroscopic data.

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations explore the dynamic behavior and conformational possibilities of molecules. eurasianjournals.com These methods are particularly important for flexible molecules like this compound, which contains non-rigid substituents. nih.gov

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, both the cyclopentyl and chloromethyl groups introduce conformational flexibility.

Cyclopentyl Ring: The cyclopentyl ring is not planar and exists in a dynamic equilibrium between two main puckered conformations: the "envelope" and the "twist" (or "half-chair") form. These conformations interconvert rapidly at room temperature through a process called pseudorotation. A computational conformational search would identify the most stable conformations of the cyclopentyl ring relative to the plane of the pyrazole ring. The energy differences between these conformers are typically small.

Chloromethyl Group: The chloromethyl group (-CH₂Cl) can rotate freely around the C5-C(H₂)Cl single bond. Theoretical calculations can map the potential energy surface for this rotation to identify the most stable (lowest energy) rotational isomers, or "rotamers." The orientation of the C-Cl bond relative to the pyrazole ring will be influenced by steric and electronic interactions with the adjacent N1-cyclopentyl group and the N2 atom. Studies on similar substituted heterocycles often reveal preferential orientations that minimize steric hindrance. bohrium.com

A complete conformational analysis would involve systematically exploring the rotational possibilities of the chloromethyl group in combination with the different puckered conformations of the cyclopentyl ring to locate the global minimum energy structure and other low-energy conformers. This information is vital for understanding how the molecule might fit into a protein's active site or pack in a crystal lattice.

Table 4: Hypothetical Conformational States and Relative Energies (Note: This table illustrates the type of results obtained from a conformational analysis. The specific energies would require dedicated calculations.)

| Cyclopentyl Conformation | Chloromethyl Torsion Angle (°) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Envelope | 60 | 0.00 | 45 |

| Envelope | 180 | 0.15 | 30 |

| Twist | 75 | 0.50 | 15 |

Ligand-Protein Interaction Modeling (e.g., Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, forming a stable complex. eurasianjournals.com This method is widely employed in the study of pyrazole derivatives to elucidate their binding modes and screen for potential inhibitors against various biological targets, particularly protein kinases. nih.govresearchgate.net

Docking studies reveal that pyrazole derivatives often position themselves deep within the binding pocket of a receptor, stabilized by a network of interactions. nih.govresearchgate.net The most common interactions include hydrogen bonds, where the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors or donors, and hydrophobic interactions involving the various substituents on the pyrazole core. nih.govrsc.org For instance, in studies targeting kinases like VEGFR-2 and EGFR, pyrazole compounds have been shown to bind to the hinge region of the ATP binding site, a mechanism shared by many successful kinase inhibitors. nih.govnih.govd-nb.info

In the context of this compound, the cyclopentyl group at the N1 position would be expected to form significant hydrophobic or van der Waals interactions within a nonpolar pocket of a target protein. The chloromethyl group at the C5 position could participate in halogen bonding or other specific interactions, while the pyrazole core itself remains a key anchor through potential hydrogen bonding.

The table below summarizes findings from various docking studies on pyrazole derivatives against different protein targets, illustrating the typical binding energies and key interacting residues observed.

| Pyrazole Derivative Class | Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|---|

| 1,3,4-Thiadiazole-Pyrazole Hybrids | VEGFR-2 | 2QU5 | -10.09 | Cys919, Asp1046 | nih.govresearchgate.net |

| 1,3,4-Thiadiazole-Pyrazole Hybrids | CDK2 | 2VTO | -10.35 | Leu83, Asp86 | nih.govresearchgate.net |

| Pyrazole-Pyrazoline Hybrids | EGFR Tyrosine Kinase | 1M17 | -4.32 | Met793, Leu718 | rsc.orgnih.gov |

| Thiazolyl-Pyrazole Derivatives | EGFR Kinase | 1M17 | -3.4 | Not specified | d-nb.info |

| General Pyrazole Derivatives | RET Kinase | 2IVV | Not specified | Ala807, Leu730, Val738 | nih.gov |

Binding Affinity Prediction Methodologies (e.g., MM-PBSA simulations)

While molecular docking provides a static snapshot of ligand-protein interactions, predicting the binding affinity more accurately requires more rigorous methods that account for solvent effects and molecular dynamics. nih.gov The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular post-docking analyses used to calculate the binding free energy of a ligand to a protein. nih.govnih.gov

These methods work by calculating the energy difference between the bound complex and the individual ligand and receptor molecules in a solvent. nih.gov The total binding free energy is a sum of various components, including van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. researchgate.net MM/PBSA/GBSA simulations are often performed on trajectories from molecular dynamics (MD) simulations, which capture the dynamic nature of the protein-ligand complex and provide a more averaged and realistic estimation of binding affinity. nih.govrsc.org Studies on pyrazole-based inhibitors have successfully used these methods to refine docking results and corroborate experimental findings. nih.govresearchgate.netresearchgate.net

For this compound, MM/PBSA or MM/GBSA calculations could provide a quantitative prediction of its binding affinity to a specific target. This would allow for a more precise comparison with other potential inhibitors and help prioritize derivatives for synthesis and testing.

The following table illustrates the typical components of binding free energy calculated using the MM/GBSA method for a hypothetical pyrazole-protein complex.

| Energy Component | Description | Example Value (kcal/mol) |

|---|---|---|

| ΔE_vdw (van der Waals) | Energy from van der Waals forces. | -45.5 |

| ΔE_ele (Electrostatic) | Energy from electrostatic interactions. | -20.1 |

| ΔG_solv (Total Solvation Free Energy) | Sum of polar and nonpolar solvation energies. | +35.2 |

| ΔG_bind (Total Binding Free Energy) | The overall predicted binding affinity (ΔE_vdw + ΔE_ele + ΔG_solv). | -30.4 |

Structure-Activity Relationship (SAR) Elucidation using Computational Methods

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. researchgate.netnih.gov Computational methods are invaluable for elucidating these relationships, providing a rational basis for the design of more potent and selective molecules. researchgate.net

Identification of Key Structural Features for Interactions

For this compound, the key features would be:

1-Cyclopentyl Group: This bulky, non-polar group would likely serve as a hydrophobic anchor, fitting into a corresponding pocket in the receptor. Its size and shape are critical for selectivity.

5-Chloromethyl Group: This group introduces both steric bulk and electronic effects. The chlorine atom can act as a weak hydrogen bond acceptor and its presence influences the lipophilicity and metabolic stability of the compound. researchgate.net

Pyrazole Core: The two adjacent nitrogen atoms are fundamental for anchoring the molecule in the active site, likely through hydrogen bonding.

Exploration of Substituent Effects on Pyrazole Activity Profiles

For instance, SAR studies on pyrazole-based inhibitors have shown that adding acidic substituents can increase activity against certain enzymes, while modifying aryl moieties can tune selectivity against different targets. nih.gov The size, shape, and lipophilicity of substituents are also critical factors. researchgate.net Replacing a phenyl ring with an aliphatic one, such as the cyclopentyl group in the title compound, can be well-tolerated and may increase the sp³ character of the molecule, which is often associated with improved drug-like properties. nih.gov

The table below summarizes general SAR findings for pyrazole derivatives from various studies.

| Position on Pyrazole Ring | Substituent Type | Observed Effect on Activity | Reference |

|---|---|---|---|

| N1 | Aryl, Alkyl | Influences orientation in the binding pocket and overall lipophilicity. | researchgate.net |

| C3 | Aryl, Heteroaryl | Often involved in key hydrophobic or pi-stacking interactions. | nih.gov |

| C4 | Halogens, Nitro | Electron-withdrawing groups can modulate the pKa of the pyrazole ring and activity. | researchgate.netmdpi.com |

| C5 | Aryl, Acidic moieties | Can be modified to tune selectivity and potency. | nih.gov |

Predictive Modeling for the Design of New Pyrazole Derivatives

Predictive computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for designing new derivatives. researchgate.net 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate models that correlate the 3D structural features of molecules with their biological activities. nih.govresearchgate.net These models produce contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would be favorable or unfavorable for activity. nih.gov

Such validated models can then be used to predict the activity of virtual, not-yet-synthesized compounds, guiding chemists to focus their efforts on the most promising candidates. nih.govnih.gov This approach significantly accelerates the drug design cycle. eurasianjournals.com For a series of analogs based on this compound, a predictive 3D-QSAR model could be developed to guide modifications of the cyclopentyl or chloromethyl groups, or to explore further substitutions on the pyrazole ring, to optimize its therapeutic potential. nih.gov

Spectroscopic and Analytical Characterization Techniques for Pyrazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For pyrazole (B372694) compounds, ¹H NMR and ¹³C NMR are fundamental for confirming the structure and purity. researchgate.netnih.gov

Elucidation of Molecular Connectivity and Proton Environments

¹H NMR spectroscopy provides precise information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. In "5-(Chloromethyl)-1-cyclopentyl-1H-pyrazole," distinct signals would be expected for the protons on the pyrazole ring, the chloromethyl group, and the cyclopentyl group.

The protons on the pyrazole ring typically appear as doublets in the aromatic region of the spectrum, with their chemical shifts influenced by the substituents. The methylene (B1212753) protons of the chloromethyl group would likely appear as a singlet, shifted downfield due to the electronegativity of the chlorine atom. The protons of the cyclopentyl group would exhibit more complex splitting patterns, appearing as multiplets in the aliphatic region.

Expected ¹H NMR Data for this compound:

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Pyrazole H-3 | 7.4 - 7.6 | d |

| Pyrazole H-4 | 6.2 - 6.4 | d |

| Chloromethyl (-CH₂Cl) | 4.6 - 4.8 | s |

| Cyclopentyl CH (N-CH) | 4.5 - 4.7 | m |

| Cyclopentyl CH₂ | 1.6 - 2.1 | m |

Note: 'd' denotes a doublet, 's' a singlet, and 'm' a multiplet. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" would give a distinct signal. The chemical shifts of the carbon atoms in the pyrazole ring are characteristic of aromatic heterocyclic systems. The carbon of the chloromethyl group would be significantly deshielded by the chlorine atom, while the cyclopentyl carbons would appear in the aliphatic region.

Expected ¹³C NMR Data for this compound:

| Carbon | Expected Chemical Shift (ppm) |

| Pyrazole C-5 | 145 - 148 |

| Pyrazole C-3 | 138 - 140 |

| Pyrazole C-4 | 105 - 107 |

| Chloromethyl (-CH₂Cl) | 35 - 40 |

| Cyclopentyl C-1 (N-CH) | 60 - 65 |

| Cyclopentyl C-2, C-5 | 32 - 35 |

| Cyclopentyl C-3, C-4 | 24 - 27 |

Stereochemical Assignment

While "this compound" does not possess chiral centers, NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be invaluable for assigning the stereochemistry of more complex pyrazole derivatives. NOE experiments can establish the spatial proximity of protons, which is crucial for determining the relative configuration of substituents in stereoisomers.

Infrared (IR) and Raman Spectroscopy

Identification of Functional Groups and Vibrational Modes

The IR spectrum of "this compound" would display characteristic absorption bands corresponding to the various functional groups. The C-H stretching vibrations of the pyrazole ring and the cyclopentyl group would appear in the region of 3100-2850 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1600-1400 cm⁻¹ region. nih.govd-nb.info The C-Cl stretching vibration of the chloromethyl group would give a characteristic band in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. Therefore, the C=C bonds of the pyrazole ring would likely show strong signals in the Raman spectrum.

Expected Vibrational Frequencies for this compound:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C-H stretch (pyrazole) | 3150 - 3100 | 3150 - 3100 |

| C-H stretch (cyclopentyl) | 2980 - 2850 | 2980 - 2850 |

| C=N stretch (pyrazole) | 1580 - 1520 | 1580 - 1520 |

| C=C stretch (pyrazole) | 1500 - 1450 | 1500 - 1450 |

| C-Cl stretch | 800 - 600 | 800 - 600 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable information about the structure through the analysis of fragmentation patterns. rsc.orgnih.gov

Determination of Molecular Weight and Fragmentation Patterns

In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). For "this compound," the molecular ion peak would confirm the molecular weight of the compound. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a peak at M+2 having approximately one-third the intensity of the M peak.

The fragmentation pattern provides clues about the structure of the molecule. Common fragmentation pathways for pyrazoles involve cleavage of the N-N bond and the loss of substituents. rsc.orgresearchgate.net For "this compound," expected fragmentation could include the loss of the chloromethyl group, the cyclopentyl group, or cleavage of the pyrazole ring itself.

Expected Mass Spectrometry Data for this compound:

| Fragment | Description |

| [M]⁺ | Molecular ion |

| [M - Cl]⁺ | Loss of a chlorine atom |

| [M - CH₂Cl]⁺ | Loss of the chloromethyl group |

| [M - C₅H₉]⁺ | Loss of the cyclopentyl group |

| C₅H₅N₂⁺ | Pyrazole ring fragment |

The analysis of these fragments helps to piece together the structure of the parent molecule and confirm the identity of "this compound".

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the deduction of its elemental formula. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 0.001 atomic mass units). This precision makes it possible to distinguish between compounds that have the same nominal mass but different elemental compositions.

For a pyrazole derivative, HRMS analysis is critical for confirming that the synthesized compound matches the expected molecular formula. The technique provides an exact mass measurement that is compared against the theoretical mass calculated from the isotopic masses of the constituent elements (Carbon, Hydrogen, Chlorine, and Nitrogen). For instance, various studies on substituted pyrazole compounds have successfully utilized HRMS to confirm their proposed structures. nih.govresearchgate.net The fragmentation pattern observed in the MS/MS mode of HRMS can further elucidate the structure by showing the loss of specific fragments, such as the chloromethyl or cyclopentyl groups.

Table 1: Theoretical Isotopic Mass Data for HRMS Analysis (Note: This table is based on theoretical calculations for this compound, as specific experimental data is not publicly available.)

| Molecular Formula | Ion | Theoretical m/z (Monoisotopic) |

| C₉H₁₃ClN₂ | [M+H]⁺ | 185.0840 |

| C₉H₁₃ClN₂ | [M+Na]⁺ | 207.0659 |

Elemental Analysis for Compound Purity and Composition